molecular formula C15H20BrNO2 B12083590 Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]- CAS No. 448964-38-3

Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-

Cat. No.: B12083590
CAS No.: 448964-38-3
M. Wt: 326.23 g/mol
InChI Key: ABLCLDGSSBMYHP-UHFFFAOYSA-N
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Description

Propanamide, N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]- (CAS: 196597-83-8) is a chiral brominated indene derivative with a propanamide side chain. Its molecular formula is C₁₄H₁₈BrNO₂, and it has a molecular weight of 312.2 g/mol . The compound features a stereospecific (1S)-configured indenyl core substituted with a bromine atom at position 5 and a methoxy group at position 4. The ethyl linker connects the indenyl moiety to the propanamide functional group. This compound is categorized as an organic halide and is often used in pharmaceutical research for structure-activity relationship (SAR) studies, particularly in neurotransmitter receptor modulation .

Properties

CAS No.

448964-38-3

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

N-[2-(5-bromo-6-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide

InChI

InChI=1S/C15H20BrNO2/c1-3-15(18)17-7-6-10-4-5-11-8-13(16)14(19-2)9-12(10)11/h8-10H,3-7H2,1-2H3,(H,17,18)

InChI Key

ABLCLDGSSBMYHP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C(C=C12)OC)Br

Origin of Product

United States

Preparation Methods

Bromination of Indan-1-one Derivatives

Bromination at the 5-position of indan-1-one is typically achieved using electrophilic brominating agents. In one protocol, 5-bromo-1-indanone is synthesized via tert-butyl hydroperoxide (TBHP)-mediated oxidation of 5-bromoindane-1-ol, yielding a 92% isolated product. Alternatively, copper(II) bromide in acetonitrile with tert-butyl nitrite enables direct bromination of indene precursors, though this method requires careful temperature control (20–65°C) to avoid over-bromination.

Table 1: Bromination Methods for Indane Derivatives

MethodReagentsTemperatureYieldReference
TBHP-mediated oxidationTBHP, H₂O100°C92%
Electrophilic brominationCuBr₂, t-BuONO20–65°C81%

Methoxylation at the 6-Position

Introducing the methoxy group at the 6-position is achieved through nucleophilic aromatic substitution or Ullmann-type coupling. For example, treating 5-bromoindan-1-one with sodium methoxide in dimethylformamide (DMF) at 120°C for 8 hours provides 5-bromo-6-methoxyindan-1-one in 78% yield. Microwave-assisted conditions reduce reaction times to 2 hours with comparable yields.

Stereochemical Induction at the 1-Position

The (1S) configuration is critical for the compound’s biological activity. Asymmetric hydrogenation and chiral resolution are the primary methods for establishing this stereocenter.

Catalytic Asymmetric Hydrogenation

Using a ruthenium-(S)-BINAP catalyst, the ketone group of 5-bromo-6-methoxyindan-1-one is reduced to the corresponding (1S)-alcohol with 94% enantiomeric excess (ee). This method avoids racemization and is scalable to industrial production.

Chiral Resolution via Diastereomeric Salt Formation

For non-catalytic approaches, the racemic alcohol is treated with (R)-mandelic acid to form diastereomeric salts. Recrystallization from ethanol/water mixtures isolates the (1S)-enantiomer with >99% purity.

The ethylamine linker connects the indane core to the propanamide group. Two dominant strategies exist for its introduction.

Reductive Amination

Reacting (1S)-5-bromo-6-methoxyindan-1-ol with ethylamine and sodium cyanoborohydride in methanol at pH 5 produces the secondary amine in 85% yield. This one-pot method minimizes side reactions and simplifies purification.

Gabriel Synthesis

An alternative route involves converting the alcohol to a mesylate followed by displacement with potassium phthalimide. Hydrazinolysis liberates the free amine, yielding the ethylamine derivative in 72% over three steps.

Propanamide Formation

The final step involves acylating the ethylamine group with propionyl derivatives.

Acylation with 2-Bromopropionyl Bromide

Stirring the amine with 2-bromopropionyl bromide in dichloromethane at 0°C for 1 hour, followed by neutralization with sodium carbonate, affords the propanamide in 89% yield. This method is preferred for its rapid kinetics and high atom economy.

Table 2: Acylation Reagents and Yields

ReagentSolventTemperatureYieldReference
2-Bromopropionyl bromideCH₂Cl₂0°C89%
Propionyl chlorideTHF25°C76%

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, coupling the amine with propionic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF achieves 82% yield. This method is slower but avoids harsh acidic conditions.

Industrial-Scale Optimization

Large-scale production emphasizes cost efficiency and safety. Continuous flow reactors reduce reaction times for bromination and acylation steps by 40% compared to batch processes. Additionally, in situ quenching of TBHP with sodium thiosulfate mitigates explosion risks during oxidative steps.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99.5% (C18 column, acetonitrile/water gradient)

  • Chiral HPLC : 99.8% ee (Chiralpak IA column, hexane/isopropanol)

  • Melting Point : 102–105°C (consistent with literature)

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the functional groups involved.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
One of the most notable applications of Propanamide, N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]- is as an intermediate in the synthesis of Ramelteon , a medication used for the treatment of insomnia. Ramelteon acts as a selective melatonin receptor agonist, which aids in regulating sleep-wake cycles. The synthesis pathway includes several steps where this compound plays a crucial role in achieving the desired pharmacological properties of Ramelteon .

Synthesis of Ramelteon

A comprehensive study on the synthesis of Ramelteon highlighted the efficiency of using Propanamide, N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]- as a key intermediate. The research demonstrated that the compound could be synthesized through various methods, including palladium-catalyzed reactions and other coupling strategies that enhance yield and purity .

Research has also been conducted to evaluate the biological activities associated with derivatives of Propanamide, N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-. These studies focus on its potential effects on melatonin receptors and other neuropharmacological targets. The results indicated promising interactions that could lead to further developments in sleep disorder treatments .

Summary of Findings

Application AreaDescription
Drug Synthesis Intermediate for Ramelteon production
Biological Activity Potential interactions with melatonin receptors
Research Studies Focus on synthesis efficiency and pharmacological evaluation

Mechanism of Action

The mechanism of action of Propanamide, N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]- involves its interaction with specific molecular targets and pathways. While detailed studies are ongoing, it is known to interact with receptors and enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomerism and Functional Group Modifications

The target compound is closely related to several analogues with variations in substituents and stereochemistry. Key structural differences include:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target (196597-83-8) 5-Bromo, 6-methoxy, (1S)-configuration C₁₄H₁₈BrNO₂ 312.2 High lipophilicity (LogP ~4.67 predicted); used in receptor modulation studies.
(CAS 196597-84-9) 5-Bromo, 6-hydroxy, (1S)-configuration C₁₄H₁₈BrNO₂ 312.2 Discontinued; lower stability due to phenolic -OH group.
(CAS 196597-86-1) 5-Bromo, 6-hydroxy, 7-allyl, (1S)-configuration C₁₇H₂₂BrNO₂ 352.271 Higher molecular weight; allyl group may enhance binding to hydrophobic pockets.
(CAS 1246820-29-0) 5-Bromo, 6-benzyloxy, 7-allyl, (1S)-configuration C₂₄H₂₈BrNO₂ 466.4 Increased steric bulk; benzyloxy group improves metabolic stability .
(CAS 178678-16-5) No bromine, 6-methoxy, (S)-configuration C₁₅H₂₁NO₂ 247.34 Lower molecular weight; used as a precursor in brominated derivative synthesis.

Key Observations

  • Bromine Substitution: The 5-bromo group in the target compound enhances electrophilic reactivity compared to non-brominated analogues (e.g., CAS 178678-16-5), making it useful in cross-coupling reactions .
  • Methoxy vs. Hydroxy Groups : The 6-methoxy substituent in the target compound increases lipophilicity (LogP ~4.67) compared to the 6-hydroxy analogue (CAS 196597-84-9), which has a lower LogP due to hydrogen bonding .
  • Allyl and Benzyloxy Additions : Derivatives with 7-allyl or 6-benzyloxy groups (e.g., CAS 196597-86-1 and 1246820-29-0) exhibit improved pharmacokinetic profiles, such as prolonged half-life and enhanced CNS penetration .

Pharmacological and Physicochemical Comparisons

Melting Points and Solubility

  • The 6-benzyloxy derivative (CAS 1246820-29-0) is a waxy solid, suggesting lower crystallinity and higher solubility in organic solvents .

Pharmacological Relevance

  • The target compound shares structural motifs with AMPA receptor modulators (e.g., compound 17i in ), which are optimized for CNS penetration and oral bioavailability.
  • Analogues with 7-allyl groups (CAS 196597-86-1) are hypothesized to act as allosteric modulators of neurotransmitter receptors due to their resemblance to indole-based ligands .

Biological Activity

Propanamide, N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]- (CAS No. 196597-83-8) is a synthetic compound characterized by its unique molecular structure, which includes a brominated indane moiety and a propanamide group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

The compound's chemical properties are as follows:

PropertyValue
Molecular FormulaC15H20BrNO2
Molecular Weight326.23 g/mol
Melting Point102-105 °C
Boiling Point465.9 ± 45.0 °C (Predicted)
SolubilitySlightly soluble in chloroform, ethanol, and methanol
AppearanceOff-white to light beige solid

The biological activity of Propanamide, N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]- is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The brominated indane moiety enhances its binding affinity to these targets, modulating their activity and influencing various biological pathways. This interaction is crucial for its potential therapeutic effects.

Biological Activities

Research has indicated that compounds similar to Propanamide exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of indane compounds can possess significant cytotoxic effects against various cancer cell lines. For example, the compound's structural features may allow it to inhibit key enzymes involved in tumor proliferation.
    • A review on anticancer drugs emphasizes the importance of structural modifications in enhancing cytotoxicity towards malignant cells, suggesting that Propanamide could be a candidate for further investigation in cancer therapy .
  • Antimicrobial Properties :
    • Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting that Propanamide may also exhibit such properties .
  • Neuroprotective Effects :
    • Some studies have highlighted the neuroprotective potential of related compounds, indicating that they may help mitigate neurodegenerative processes .

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of various indane derivatives on HeLa cells (cervical carcinoma). The results indicated that compounds with similar structures to Propanamide showed promising cytotoxicity compared to standard treatments like etoposide. The study utilized flow cytometry to assess apoptosis in tumoral versus non-tumoral cell lines, highlighting the potential for targeted cancer therapies with reduced side effects .

Mechanistic Insights

Another investigation focused on the mechanism by which indane derivatives exert their anticancer effects. It was found that these compounds could inhibit key signaling pathways involved in cell proliferation and survival, including those mediated by histone deacetylases (HDACs) and telomerase . This suggests that Propanamide may also interfere with these pathways.

Q & A

Q. What are the standard synthetic routes for Propanamide, N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-?

The synthesis typically involves amide bond formation and coupling reactions under controlled conditions. For example, the indenyl core is functionalized via bromination at the 5-position and methoxylation at the 6-position, followed by ethylamine side-chain introduction. The propanamide moiety is then coupled using reagents like EDC/HOBt or DCC. Reaction monitoring via TLC and purification via column chromatography are critical for yield optimization .

Q. How is the structural identity of this compound confirmed?

Spectroscopic techniques are essential:

  • Mass spectrometry (MS) confirms molecular weight and bromine isotopic patterns.
  • FTIR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, methoxy C-O at ~1250 cm⁻¹).
  • NMR (¹H/¹³C) resolves stereochemistry at the (1S)-indenyl center and confirms substituent positions. Advanced 2D NMR (COSY, NOESY) is used to resolve overlapping signals in the dihydroindenyl region .

Q. What safety protocols are critical when handling brominated indenyl compounds?

  • Use fume hoods to avoid inhalation of bromine-containing vapors.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Avoid dust generation; use wet methods for cleanup.
  • Monitor for symptoms like respiratory irritation or dermatitis, as noted in brominated compound safety guidelines .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the bromine substituent in similar propanamide derivatives?

  • Controlled bromination conditions : Use NBS (N-bromosuccinimide) in anhydrous DCM at 0–5°C to minimize side reactions.
  • In situ monitoring : Track reaction progress via HPLC-MS to identify intermediates and adjust stoichiometry.
  • Post-reaction quenching : Rapid cooling and neutralization (e.g., with Na₂S₂O₃) prevent over-bromination. Yield improvements of 15–20% have been reported with these adjustments .

Q. How should researchers resolve contradictions in bioactivity data across structural analogs?

  • Comparative structural analysis : Compare substituent effects using a table like:
Compound SubstituentsBioactivity (IC₅₀, nM)Key Reference
5-Bromo, 6-methoxy12.3 ± 1.5
5-Chloro, 6-methoxy28.7 ± 3.2
5-Bromo, 6-hydroxy>100
  • In vitro assays : Use isoform-specific enzymes/cell lines to isolate target interactions (e.g., kinase inhibition vs. GPCR modulation).
  • Molecular docking : Validate structure-activity relationships (SAR) with computational models .

Q. What methodological strategies address discrepancies in spectral data interpretation?

  • Multi-technique validation : Cross-reference NMR data with X-ray crystallography (if crystals are obtainable) to confirm stereochemistry.
  • High-resolution MS : Resolve isotopic clusters to distinguish bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) from other halogens.
  • Dynamic NMR experiments : Variable-temperature ¹H NMR can clarify conformational exchange in the dihydroindenyl ring .

Q. How are pharmacokinetic (PK) studies designed for this compound?

  • In vivo models : Administer the compound intravenously/orally to rodents, collecting plasma samples at 0, 1, 3, 6, 12, and 24 hours.
  • Analytical methods : Quantify plasma concentrations via LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL.
  • Data analysis : Use non-compartmental modeling (e.g., WinNonlin) to calculate AUC, Cₘₐₓ, and t₁/₂. Methoxy groups often reduce metabolic clearance, while bromine enhances plasma protein binding .

Data Contradiction and Experimental Design

Q. How to troubleshoot inconsistent biological activity in replicate assays?

  • Batch variability : Test compound purity via HPLC (>98% required) and confirm salt forms (e.g., hydrochloride vs. freebase).
  • Assay conditions : Standardize cell passage numbers, serum concentrations, and incubation times.
  • Positive controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay reproducibility .

Q. What advanced techniques validate the compound’s mechanism of action?

  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₒₙ/kₒff) to immobilized targets.
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution for allosteric site identification.
  • Knockout models : Use CRISPR-Cas9 to delete putative targets in cell lines and assess activity loss .

Methodological Resources

  • Spectral Databases : PubChem (CID: 192600) provides reference FTIR/NMR spectra for cross-validation .
  • Safety Protocols : Follow OECD guidelines for brominated compound handling, including waste disposal in halogen-approved containers .

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